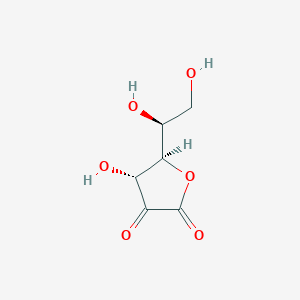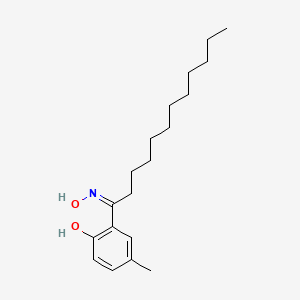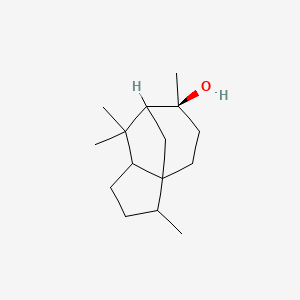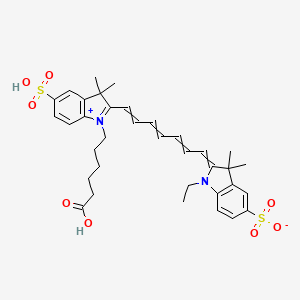
ATP disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-triphosphate disodium salt, commonly referred to as ATP disodium, is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of the nitrogenous base adenine, the sugar ribose, and three phosphate groups. This compound is essential for various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. It is often referred to as the “molecular unit of currency” for intracellular energy transfer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ATP disodium can be synthesized through several methods. One common approach involves the enzymatic phosphorylation of adenosine diphosphate (ADP) using polyphosphate kinases in the presence of inorganic polyphosphate. This method is efficient and can be optimized for high yields .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Yeast cells are commonly used to produce ATP on a large scale. The process includes the cultivation of yeast in a nutrient-rich medium, followed by extraction and purification of ATP. The final product is typically crystallized to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
ATP disodium undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of this compound to adenosine diphosphate (ADP) and inorganic phosphate is a common reaction that releases energy.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of water and is catalyzed by enzymes such as ATPases.
Phosphorylation: This reaction often requires specific enzymes like kinases and occurs under physiological conditions.
Major Products
Hydrolysis: The major products are adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: The products vary depending on the substrate but generally include phosphorylated molecules and ADP.
Applications De Recherche Scientifique
ATP disodium has numerous applications in scientific research:
Biochemistry: It is used to study energy transfer and metabolic processes.
Molecular Biology: this compound is essential for DNA and RNA synthesis.
Medicine: It is used in bioluminescence assays to measure cell viability and energy levels.
Industry: This compound is used in various biochemical assays and as a reagent in enzymatic reactions
Mécanisme D'action
ATP disodium stores and transports chemical energy within cells. It releases energy through the hydrolysis of its phosphate bonds, which is then used to drive various cellular processes. The primary molecular targets include enzymes like ATPases and kinases, which facilitate the transfer of phosphate groups to other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine diphosphate (ADP): Similar to ATP disodium but with two phosphate groups.
Adenosine monophosphate (AMP): Contains only one phosphate group.
Guanosine triphosphate (GTP): Similar structure but with guanine as the nitrogenous base.
Uniqueness
This compound is unique due to its role as the primary energy carrier in cells. Unlike ADP and AMP, this compound has three phosphate groups, allowing it to store and release more energy. Compared to GTP, this compound is more widely used in cellular processes .
Propriétés
Formule moléculaire |
C10H16N5Na2O14P3 |
|---|---|
Poids moléculaire |
569.16 g/mol |
Nom IUPAC |
disodium;[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10?;;;/m1.../s1 |
Clé InChI |
NTBQNWBHIXNPRU-HOMCGWHHSA-L |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779415.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B10779427.png)

![(6R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779437.png)

![[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone](/img/structure/B10779450.png)
![acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10779463.png)
![(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779467.png)


![(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B10779480.png)
![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10779481.png)
![6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B10779505.png)
![(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)a 3a,3b,6,6,9aapentamethyla1a[(2R)a2,6,6a trimethyloxana2ayl]ahexadecahydroa1Ha cyclopenta[a]phenanthrenea5,7,11atriol](/img/structure/B10779515.png)
